molecular formula C14H21N3 B5670896 1-(2-methyl-2-buten-1-yl)-4-(2-pyridinyl)piperazine

1-(2-methyl-2-buten-1-yl)-4-(2-pyridinyl)piperazine

Cat. No. B5670896
M. Wt: 231.34 g/mol
InChI Key: ZCRWIHZSZYNYRZ-QLKAYGNNSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including structures analogous to 1-(2-methyl-2-buten-1-yl)-4-(2-pyridinyl)piperazine, involves efficient and simple processes. For instance, derivatives of piperazine-1-yl-1H-indazole have been synthesized, showcasing the versatility of piperazine in medicinal chemistry through simple and efficient synthesis processes (Balaraju, Kalyani, & Laxminarayana, 2019). These methods often involve palladium-catalyzed reactions and other sophisticated organic synthesis techniques to achieve high specificity and yield.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied using various analytical techniques. For example, the structural characterization of certain piperazine derivatives using X-ray diffraction, DFT studies, and hirshfeld surface analysis has been reported, providing insights into the molecular geometry, electronic structure, and intermolecular interactions (Ban et al., 2023).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, leading to diverse chemical properties. The synthesis and study of such derivatives have led to the discovery of compounds with significant biological activity. For instance, the synthesis of 2-substituted N-(4-phenyl-1 piperazinyl) derivatives has been described, showcasing the potential for depressive action on the central nervous system (Śladowska et al., 1996).

Physical Properties Analysis

The physical properties of piperazine derivatives, including 1-(2-methyl-2-buten-1-yl)-4-(2-pyridinyl)piperazine, depend on their molecular structure and can be influenced by modifications at various positions on the piperazine ring. These modifications can affect solubility, melting point, and other physical properties critical for their potential use in medicinal chemistry.

Chemical Properties Analysis

The chemical properties of piperazine derivatives are characterized by their reactivity, including their ability to participate in various chemical reactions, such as electrophilic substitution, nucleophilic addition, and complex formation with metals. For example, group 12 metal complexes with piperazine derivatives have shown structural diversity and potential photoluminescence properties (Purkait et al., 2017).

properties

IUPAC Name

1-[(E)-2-methylbut-2-enyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-3-13(2)12-16-8-10-17(11-9-16)14-6-4-5-7-15-14/h3-7H,8-12H2,1-2H3/b13-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRWIHZSZYNYRZ-QLKAYGNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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